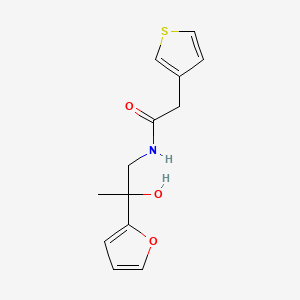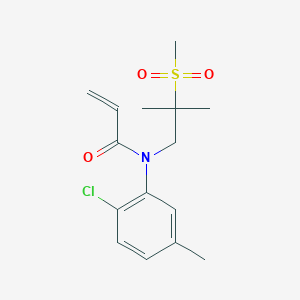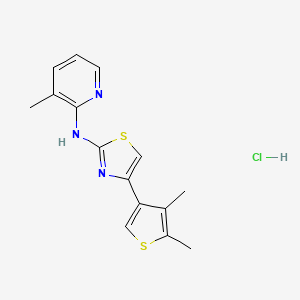
N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide, also known as FPTH, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. FPTH has been shown to inhibit the activity of several enzymes, including histone acetyltransferases (HATs) and lysine methyltransferases (KMTs), which are involved in regulating gene expression. In
Mecanismo De Acción
The mechanism of action of N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide involves the inhibition of HATs and KMTs. HATs are enzymes that add acetyl groups to histones, which can lead to changes in gene expression. KMTs are enzymes that add methyl groups to lysine residues on histones, which can also lead to changes in gene expression. By inhibiting these enzymes, this compound can alter gene expression patterns and potentially have therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. In addition, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide in lab experiments is its specificity. This compound specifically targets HATs and KMTs, which can allow researchers to study the effects of inhibiting these enzymes on gene expression and cell function. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide. One area of interest is the development of more potent and selective inhibitors of HATs and KMTs. Another area of interest is the study of this compound in combination with other therapies, such as chemotherapy or immunotherapy, to determine if it can enhance their effectiveness. Finally, further research is needed to understand the long-term effects of this compound on gene expression and cell function.
Métodos De Síntesis
The synthesis method of N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide involves several steps. First, 2-furyl ethanol is reacted with thionyl chloride to form 2-chloroethyl furan-2-yl ether. Next, this compound is reacted with 3-thiophenylacetic acid to form this compound. The final product is then purified using column chromatography. The overall yield of this compound is approximately 20%.
Aplicaciones Científicas De Investigación
N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide has been shown to have potential therapeutic applications in several areas, including cancer, inflammation, and neurodegenerative diseases. Studies have shown that this compound can inhibit the activity of HATs and KMTs, which are involved in regulating gene expression. This inhibition can lead to changes in the expression of genes that are involved in cell growth, differentiation, and apoptosis.
Propiedades
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-13(16,11-3-2-5-17-11)9-14-12(15)7-10-4-6-18-8-10/h2-6,8,16H,7,9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKVCYADOCTQBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=CSC=C1)(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 4-(8-bromo-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzoate](/img/structure/B2854179.png)
![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2854181.png)



![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2854190.png)
![3-(4-Fluorobenzyl)-8-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2854192.png)
![5-Methyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B2854194.png)

![N-[4-(Diethylsulfamoyl)-2-hydroxynaphthalen-1-yl]benzamide hydrate](/img/structure/B2854196.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2854197.png)
![N-(1-Cyanocyclohexyl)-2-[3-(4-fluorophenyl)-3-hydroxypyrrolidin-1-yl]acetamide](/img/structure/B2854199.png)
![2-[(4-Chlorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B2854200.png)

